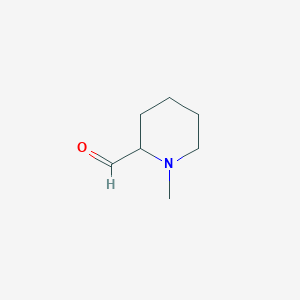

1-Methylpiperidine-2-carbaldehyde

説明

“1-Methylpiperidine-2-carbaldehyde” is a chemical compound with the molecular formula C7H13NO . It is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of seven carbon atoms ©, thirteen hydrogen atoms (H), and one nitrogen atom (N), and one oxygen atom (O) .

Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

科学的研究の応用

Supramolecular Chemistry

1-Methylpiperidine-2-carbaldehyde has been utilized in the realm of supramolecular chemistry. A notable application is in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters, demonstrating single-molecule magnetic behavior. This compound serves as a ligand for coordinating paramagnetic transition metal ions, leading to novel magnetic properties and potential applications in materials science (Giannopoulos et al., 2014).

Heterocyclic Chemistry

The compound plays a significant role in the chemistry of heterocyclic compounds. Recent studies have highlighted its use in synthesizing quinoline ring systems and constructing fused or binary quinoline-cord heterocyclic systems, with applications in biological evaluation and synthesis (Hamama et al., 2018).

Structural Elucidation and Pharmaceutical Applications

In pharmaceutical research, this compound has been employed in the structural elucidation of H1 histamine antagonists. The compound's structural analysis in both solution and solid states, including thermal dilapidation studies, contributes to a better understanding of pharmaceutically relevant molecules (Pansuriya et al., 2015).

Corrosion Inhibition

The compound has been investigated as a corrosion inhibitor for mild steel in acidic solutions. Its efficiency in reducing cathodic and anodic reaction rates on metal surfaces highlights its potential for industrial applications in protecting metals against corrosion (Ashhari & Sarabi, 2015).

Photophysical Properties

This compound derivatives have been studied for their unique photophysical properties. Research has delved into their excited state intramolecular proton transfer phenomena, aided by intramolecular hydrogen bonds, which have implications in the development of new photophysical materials and sensors (Yin et al., 2016).

Synthetic Chemistry

The compound is also a key player in synthetic chemistry, particularly in the synthesis of β-lactams. Its dual reactivity has been exploited for the preparation of substances of biological interest, such as α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products (Alcaide & Almendros, 2002).

将来の方向性

While specific future directions for “1-Methylpiperidine-2-carbaldehyde” are not mentioned in the literature, piperidine derivatives are a key area of ongoing research in drug discovery . They are being explored for their potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, and other treatments .

特性

IUPAC Name |

1-methylpiperidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-5-3-2-4-7(8)6-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQKERHWQDYYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550880 | |

| Record name | 1-Methylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41467-01-0 | |

| Record name | 1-Methylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)